molecular formula C17H27BN2O3 B1377163 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1486485-57-7

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1377163
M. Wt: 318.2 g/mol
InChI Key: RGWSNXLQKXBYDF-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as 1H-pyrazole) is an organic compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 1H-pyrazole is a five-membered ring system containing four oxygen atoms, one nitrogen atom, and two nitrogen-oxygen double bonds. It is a highly versatile compound that can exist in various conformations, making it an attractive target for chemical synthesis and modification.

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted the synthesis and unique chemical properties of hexasubstituted pyrazolines, which are closely related to the target compound. The development of synthetic routes to these pyrazolines has enabled the facile synthesis of hexasubstituted cyclopropanes and the production of hydroperoxy substituted pyrazolines, which serve as effective oxygen-atom transfer reagents. Such chemical reactivity could be pertinent to the study of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, suggesting potential applications in synthetic chemistry and materials science (Baumstark et al., 2013).

Heterocyclic Chemistry Applications

Pyrazole derivatives are extensively used as synthons in organic synthesis and have demonstrated a wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The pyrazole moiety, being a pharmacophore, plays a critical role in medicinal chemistry. The synthesis of pyrazole appended heterocyclic skeletons using various reagents underlines the versatility and potential pharmaceutical applications of these compounds (Dar & Shamsuzzaman, 2015).

Potential in Drug Design

The scaffold of pyrazole has been identified as central in the design of anti-inflammatory and antiviral drugs. Its versatility in chemical modifications allows for the exploration of novel therapeutic agents. This underscores the potential of pyrazole derivatives, including the compound , in drug discovery and development. Specifically, the incorporation of pyrazole with other pharmacophores might lead to the creation of potent new medicines, highlighting the compound's relevance in pharmaceutical research (Karati et al., 2022).

Applications in Material Science and Organic Electronics

Research on oxadiazoles, which share some structural features with pyrazoles, points to applications in materials science, organic electronics, and as chemosensors for metal ions. The ease of synthesis and the ability to link π-conjugated groups to these molecules suggest potential applications for 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in developing fluorescent frameworks and metal-ion sensors (Sharma et al., 2022).

properties

IUPAC Name

3-cyclopropyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-8-9-12)19-20(14)15-7-5-6-10-21-15/h11-12,15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSNXLQKXBYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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